![molecular formula C12H22N2O4 B561254 (3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione CAS No. 104187-50-0](/img/structure/B561254.png)

(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

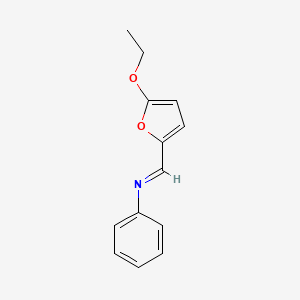

(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione is a bioactive compound isolated from the fermentation products of the marine-derived fungus Aspergillus terreus. It has garnered significant attention due to its antimicrobial properties, particularly against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .

準備方法

(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione is typically obtained through the fermentation of Aspergillus terreus on soybean solid medium . The fermentation process involves cultivating the fungus under controlled conditions, followed by chemical isolation and characterization of the compound from the fermentation products . The presence of environmental iron has been found to inversely correlate with the antimicrobial characteristics of the strain, suggesting that iron levels can influence the biosynthetic pathway of this compound .

化学反応の分析

(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione undergoes various chemical reactions, including oxidation and reduction. The compound contains hydroxamate moieties, which are indicative of its potential to function as a siderophore . Siderophores are crucial for iron uptake, especially under iron-limiting conditions. Common reagents used in these reactions include oxidizing and reducing agents, which facilitate the transformation of this compound into its active forms .

科学的研究の応用

(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione has a wide range of scientific research applications:

作用機序

(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione exerts its antimicrobial effects by interfering with bacterial iron uptake mechanisms. The hydroxamate moieties in this compound chelate iron, depriving bacteria of this essential nutrient and thereby inhibiting their growth . This mechanism is particularly effective against bacteria that rely heavily on iron for their metabolic processes .

類似化合物との比較

(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione is often compared with other siderophores, such as ferrichrome and desferrioxamine. While all these compounds function to chelate iron, this compound is unique due to its specific structure and the conditions under which it is produced . Other similar compounds include:

Terramide B: Another compound isolated from the same fermentation process, with similar but distinct antimicrobial properties.

Ferrichrome: A well-known siderophore produced by various fungi, used extensively in microbial iron uptake studies.

Desferrioxamine: A siderophore used clinically to treat iron overload conditions.

This compound stands out due to its specific efficacy against certain Gram-negative bacteria and its unique biosynthetic pathway .

特性

CAS番号 |

104187-50-0 |

|---|---|

分子式 |

C12H22N2O4 |

分子量 |

258.318 |

IUPAC名 |

(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione |

InChI |

InChI=1S/C12H22N2O4/c1-5-7(3)9-11(15)14(18)10(8(4)6-2)12(16)13(9)17/h7-10,17-18H,5-6H2,1-4H3/t7-,8-,9+,10+/m1/s1 |

InChIキー |

CDDSBAXLZOLDTA-IMSYWVGJSA-N |

SMILES |

CCC(C)C1C(=O)N(C(C(=O)N1O)C(C)CC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(4E)-6-hydroxy-6-methylhepta-1,4-dien-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561176.png)

![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)

![4-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B561194.png)